molecular formula C17H17ClN2O4S B3574759 N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide

N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide

Cat. No.: B3574759
M. Wt: 380.8 g/mol
InChI Key: JAPQIOFTOYHZPK-UHFFFAOYSA-N
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Description

N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butanoylsulfamoyl group attached to a phenyl ring, which is further connected to a 2-chlorobenzamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with butanoyl chloride in the presence of a base such as pyridine to form N-[4-(butanoylsulfamoyl)phenyl]amine.

    Coupling with 2-Chlorobenzoyl Chloride: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The presence of the chlorobenzamide group makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and amide functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce sulfonic acids and amines.

Scientific Research Applications

N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for the development of new drugs.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The compound may also interact with other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylsulfamoyl)phenyl]-2-chlorobenzamide
  • N-[4-(methylsulfamoyl)phenyl]-2-chlorobenzamide
  • N-[4-(aminosulfamoyl)phenyl]-2-chlorobenzamide

Uniqueness

N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide is unique due to the presence of the butanoylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-2-5-16(21)20-25(23,24)13-10-8-12(9-11-13)19-17(22)14-6-3-4-7-15(14)18/h3-4,6-11H,2,5H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPQIOFTOYHZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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